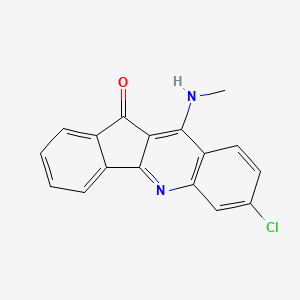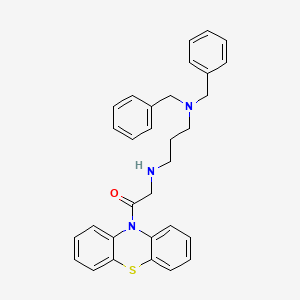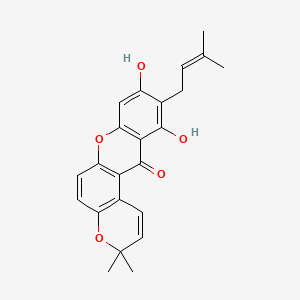
9,11-Dihydroxy-3,3-dimethyl-10-(3-methyl-but-2-enyl)-3H-pyrano(3,2-a)xanthen-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-Dihydroxy-3,3-dimethyl-10-(3-methyl-but-2-enyl)-3H-pyrano(3,2-a)xanthen-12-one is a complex organic compound that belongs to the class of xanthene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dihydroxy-3,3-dimethyl-10-(3-methyl-but-2-enyl)-3H-pyrano(3,2-a)xanthen-12-one typically involves multi-step organic reactions. Common starting materials include aromatic aldehydes and phenolic compounds. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, xanthene derivatives are known for their antimicrobial, antiviral, and anticancer properties. Research often focuses on understanding these activities and developing new therapeutic agents.
Medicine
In medicine, compounds like 9,11-Dihydroxy-3,3-dimethyl-10-(3-methyl-but-2-enyl)-3H-pyrano(3,2-a)xanthen-12-one are investigated for their potential use in drug development, particularly for treating infections and cancer.
Industry
Industrially, these compounds may be used in the production of dyes, pigments, and other materials due to their vibrant colors and stability.
Mécanisme D'action
The mechanism of action of 9,11-Dihydroxy-3,3-dimethyl-10-(3-methyl-but-2-enyl)-3H-pyrano(3,2-a)xanthen-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthene: A parent compound with similar structural features.
Fluorescein: A xanthene derivative used as a fluorescent dye.
Eosin: Another xanthene derivative with applications in staining and microscopy.
Uniqueness
9,11-Dihydroxy-3,3-dimethyl-10-(3-methyl-but-2-enyl)-3H-pyrano(3,2-a)xanthen-12-one is unique due to its specific functional groups and structural configuration, which may impart distinct biological activities and chemical reactivity compared to other xanthene derivatives.
Propriétés
Numéro CAS |
105037-93-2 |
|---|---|
Formule moléculaire |
C23H22O5 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
9,11-dihydroxy-3,3-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-a]xanthen-12-one |
InChI |
InChI=1S/C23H22O5/c1-12(2)5-6-13-15(24)11-18-20(21(13)25)22(26)19-14-9-10-23(3,4)28-16(14)7-8-17(19)27-18/h5,7-11,24-25H,6H2,1-4H3 |
Clé InChI |
HPCMZEMPMMZZPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C3)OC(C=C4)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


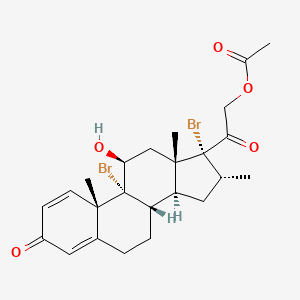
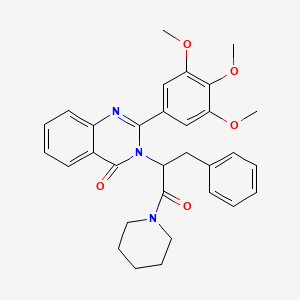
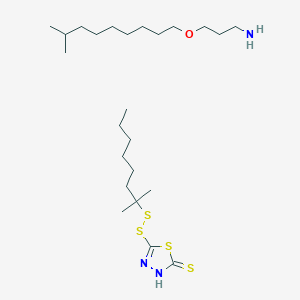

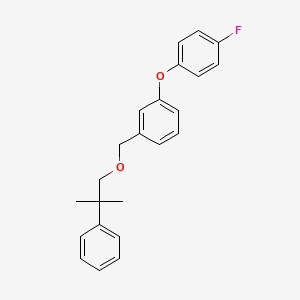
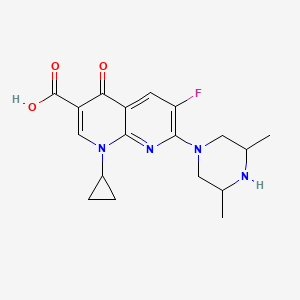
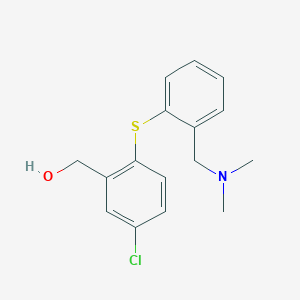
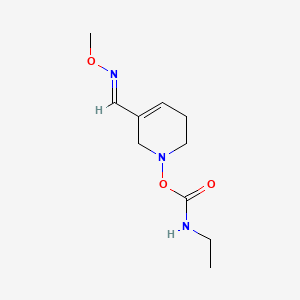
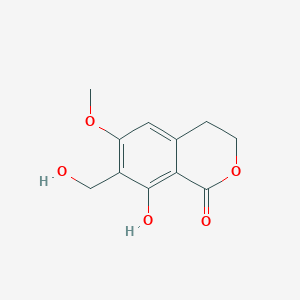
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)

